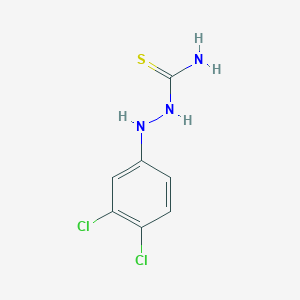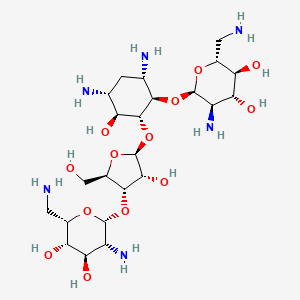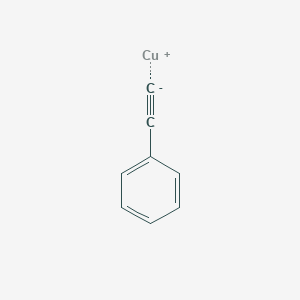
生长激素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Somatropin, also known as recombinant human growth hormone, is a peptide hormone that is synthesized and secreted by the somatotropic cells of the anterior pituitary gland. It plays a crucial role in growth regulation during childhood and various metabolic functions in adults. Somatropin is used as a prescription drug to treat growth disorders in children and growth hormone deficiency in adults .
科学研究应用
Somatropin has a wide range of scientific research applications. In medicine, it is used to treat growth hormone deficiencies, Turner syndrome, chronic renal insufficiency, Prader-Willi syndrome, and other conditions. In biology, it is used to study growth regulation, metabolism, and cell proliferation. In industry, somatropin is used to increase milk production in dairy cows through the use of bovine somatotropin .
作用机制
Target of Action
Somatropin, also known as human growth hormone (HGH), is a peptide hormone synthesized and secreted by the somatotropic cells of the anterior pituitary gland . Its primary targets are various tissues and organs in the body, including bones, muscles, and the liver .
Mode of Action
Somatropin acts by mimicking the effects of endogenous growth hormone . It stimulates linear bone growth, increases bone mass, and regulates muscle and fat mass . It also plays a role in regulating blood glucose and lipid levels . The effects of somatropin are mediated both directly and indirectly through insulin-like growth factor-1 (IGF-1), which is upregulated by growth hormone .
Biochemical Pathways
Somatropin influences several biochemical pathways. It plays a key role in protein, lipid, and carbohydrate metabolism . It also stimulates erythropoietin, which increases red blood cell mass . Furthermore, it enhances the transmucosal transport of water, electrolytes, and nutrients across the gut .
Pharmacokinetics
Somatropin is metabolized in the liver and kidneys, and a small amount (0.1%) is excreted unchanged in the urine . The elimination half-life of somatropin varies depending on the formulation, ranging from approximately 2 to 10 hours .
Result of Action
The administration of somatropin results in increased growth, body weight, and improved absorption of nutrients and fluids from the intestines . It also leads to increased muscle strength, improved body composition, and enhanced quality of life .
生化分析
Biochemical Properties
Somatropin interacts with various enzymes, proteins, and other biomolecules. It stimulates the production of insulin-like growth factor 1 (IGF-1) and increases the concentration of glucose and free fatty acids . It is a type of mitogen, specific only to the receptors on certain types of cells .
Cellular Effects
Somatropin has significant effects on various types of cells and cellular processes. It influences cell function by regulating growth, cell reproduction, and cell regeneration in humans and other animals . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Somatropin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to receptors on target cells, where it activates the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
The effects of Somatropin change over time in laboratory settings. It has been used in biochemical assays to study its stability and activity under various experimental conditions . Long-term administration of Somatropin improves body composition, muscle strength, quality of life, bone mass and density, and lipoprotein pattern .
Dosage Effects in Animal Models
The effects of Somatropin vary with different dosages in animal models . It exhibits regulatory effects on metabolism and controls how absorbed nutrients are partitioned for growth and lactation .
Metabolic Pathways
Somatropin is involved in various metabolic pathways. It plays a pivotal role in metabolism not only during nutrient adequacy but also during periods where nutrients are severely deficient or poorly utilized .
Transport and Distribution
Somatropin is transported and distributed within cells and tissues . Transmucosal transport of water, electrolytes, and nutrients is enhanced by growth hormone administration .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
准备方法
Somatropin is produced using recombinant DNA technology. The process involves the insertion of the human growth hormone gene into a strain of Escherichia coli, which then expresses the hormone. The production process includes several steps: propagation, fermentation, harvesting, and purification. The recombinant hormone is secreted as a fusion protein containing a signal peptide, which is later removed to yield the active hormone .
化学反应分析
Somatropin undergoes various chemical reactions, including deamidation, oxidation, and amino-terminal degradation. These reactions can lead to the formation of degradation products such as deamidated and oxidized forms of the hormone. Common reagents used in these reactions include trifluoroacetic acid and acetonitrile. The major products formed from these reactions are deamidated somatropin and oxidized variants .
相似化合物的比较
Somatropin is often compared with other growth hormones such as somatrem and somatrogon. Somatrem is an earlier form of recombinant human growth hormone that contains an additional methionine residue. Somatrogon is a long-acting growth hormone that has been found to yield similar efficacy and safety profiles to daily growth hormone treatments. Somatropin is unique in its identical primary protein structure to endogenous human growth hormone .
属性
CAS 编号 |
12629-01-5 |
|---|---|
分子式 |
C990H1529N263O299S7 |
分子量 |
22124.12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









